molecular formula C17H16N4OS B11971471 4-((2-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-((2-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11971471
M. Wt: 324.4 g/mol
InChI Key: ZAANXHLAEFXAGF-WOJGMQOQSA-N
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Description

4-((2-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-((2-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methoxybenzaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

4-((2-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: It has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 4-((2-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes and ultimately causing cell death. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

4-((2-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

  • 4-((2-Methoxybenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Methoxybenzylidene)amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Methoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The differences in substituents can lead to variations in their biological activities and chemical properties, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(2-methoxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-12-7-3-5-9-14(12)16-19-20-17(23)21(16)18-11-13-8-4-6-10-15(13)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+

InChI Key

ZAANXHLAEFXAGF-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3OC

Origin of Product

United States

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